1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine
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Overview
Description
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a carbonyl group, as well as a piperazine ring substituted with a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine, followed by further functionalization to introduce the piperazine ring and the chlorophenyl group . The reaction conditions often include the use of catalysts such as vitamin B1, which facilitates the cyclocondensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . Additionally, it can interact with receptors in the central nervous system, influencing neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-1H-pyrazole-4-boronic acid pinacol ester
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and piperazine rings, along with the chlorophenyl and carbonyl groups, contributes to its versatility in various chemical reactions and its potential as a pharmacological agent.
Properties
Molecular Formula |
C20H19ClN4O |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H19ClN4O/c21-16-8-6-15(7-9-16)18-14-19(23-22-18)20(26)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,22,23) |
InChI Key |
NYBLUQHRBGAYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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